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Compound of Interest

Compound Name: 2-Ethylmorpholine

Cat. No.: B1591529

Executive Summary

2-Ethylmorpholine (CAS: 52769-10-5, Formula: CeH13NO, MW: 115.17 g/mol ) is a
heterocyclic amine with a morpholine scaffold, a structure of significant interest in medicinal
chemistry due to its prevalence in numerous FDA-approved drugs.[1] The substitution at the C2
position introduces a chiral center, making stereospecific characterization critical for its
application in drug development and synthesis. This guide provides an in-depth analysis of the
expected spectroscopic signature of 2-Ethylmorpholine.

It is important to note that while 2-Ethylmorpholine is commercially available, comprehensive,
peer-reviewed spectroscopic data is not widely published in common databases. For instance,
some suppliers explicitly state that they do not collect analytical data for this specific
compound. Therefore, this document leverages foundational spectroscopic principles and data
from analogous, well-characterized structures—such as the parent morpholine and the
isomeric N-ethylmorpholine—to present a robust, predictive analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides
researchers with a reliable framework for the identification and structural verification of 2-
Ethylmorpholine.

Molecular Structure and Spectroscopic Overview

The structure of 2-Ethylmorpholine features a six-membered morpholine ring containing an
oxygen atom and a secondary amine, with an ethyl group at the carbon adjacent to the oxygen.
This arrangement dictates a unique and predictable spectroscopic profile.
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Caption: Molecular structure of 2-Ethylmorpholine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen
framework of 2-Ethylmorpholine. The asymmetry of the molecule ensures that all six ring
protons and all four ring carbons are chemically non-equivalent.

Predicted *H NMR Spectrum (400 MHz, CDCls, TMS)

The proton NMR spectrum is predicted to show nine distinct signals. The chemical shifts are
influenced by the proximity to the electronegative oxygen and nitrogen atoms. Protons nearer
to the oxygen atom will be the most deshielded (shifted downfield).[2]
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Predicted Shift
(6, ppm)

Labeled
Proton(s)

Multiplicity

Integration
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Chemical Shift
and
Multiplicity
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H on C5 (axial)

dad

1H

Adjacent to
oxygen,
deshielded.
Coupled to
geminal H and

two H's on CB6.

~3.6-3.8

H on C5

(equatorial)

ddd

1H

Adjacent to
oxygen,
deshielded.
Coupled to
geminal H and

two H's on C6.

~34-3.6

Hon C2

1H

Adjacent to both
N and O (via
C3), deshielded.
Complex
coupling with
ethyl and C3

protons.

~2.8-3.0

H on C6

(equatorial)

ddd

1H

Adjacent to
nitrogen.
Coupled to
geminal H and

two H's on C5.

~27-29

Hon C3

(equatorial)

ddd

1H

Adjacent to
oxygen. Coupled
to geminal H and
Hon C2.

~25-27

H on C6 (axial)

ddd

1H

Adjacent to

nitrogen.
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Coupled to
geminal H and

two H's on C5.

Adjacent to
. oxygen. Coupled
~24-26 H on C3 (axial) ddd 1H ]
to geminal H and

H on C2.

Methylene
protons of the
H's on C7 (- ]
~15-17 CH:) m 2H ethyl group, split
)-
by C2-H and C8-

methyl protons.

Broad singlet,
position is
solvent and

~ 1.6 (variable) Hon N brs 1H concentration
dependent. May
exchange with
D20.

Terminal methyl

group, splitinto a

triplet by the
~09-11 H'son C8 (-CHs) t 3H _

adjacent C7

methylene

protons.

Predicted **C NMR Spectrum (100 MHz, CDCI:s)

The proton-decoupled 3C NMR spectrum is predicted to show six unique signals, as each
carbon atom is in a distinct chemical environment.
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Rationale for Chemical

Predicted Shift (6, ppm) Labeled Carbon .
Shift
Adjacent to oxygen, most
~72-76 C5
deshielded carbon.[3]
Adjacent to oxygen,
~67-71 C3 : _ Yo
deshielded.
Adjacent to nitrogen and
~58-62 Cc2 substituted with the ethyl
group.
Adjacent to nitrogen. For
~46 - 50 C6 morpholine, these carbons are
at ~46 ppm.[4]
~25-29 c7 Ethyl group methylene carbon.
Ethyl group terminal methyl
~9-13 Cs8 Y 9rotp Y

carbon.

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethylmorpholine in ~0.7 mL of
deuterated chloroform (CDCIs). The choice of CDCls is standard for many organic molecules,
providing good solubility and a clean spectral window.

 Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) as an
internal standard, which is defined as 0.00 ppm for both *H and 13C spectra.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[5]

e IH NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16-32) to achieve a
good signal-to-noise ratio. A spectral width of 12-15 ppm is appropriate.

e 13C NMR Acquisition: Acquire proton-decoupled data using a spectral width of ~220 ppm. A
larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural
abundance of the 13C isotope.
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o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Integrate the *H NMR signals and

reference the spectra to the TMS peak at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum is dominated by absorptions from the secondary amine, the C-O ether linkage, and

the aliphatic C-H bonds.

Analysis of Predicted IR Absorption Bands
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Wavenumber
(cm™)

Bond Vibration

Intensity

Rationale

3300 - 3500

N-H stretch

Medium, sharp

Characteristic of a
secondary amine.[6]
This peak
distinguishes it from
the tertiary amine
isomer, N-
ethylmorpholine,

which lacks this band.

[7]

2850 - 3000

C-H stretch

Strong

Aliphatic sp® C-H
stretching from the
ethyl group and the

morpholine ring.

1450 - 1470

C-H bend

Medium

Scissoring and
bending vibrations of
the CHz and CHs

groups.

~1300

C-N stretch

Medium

Stretching of the
carbon-nitrogen bonds

in the ring.

1080 - 1140

C-O-C stretch

Strong

A strong,
characteristic
absorption for the
ether linkage within
the morpholine ring.
This is often the most
prominent peak in the

fingerprint region.

~880

N-H wag

Medium, broad

Out-of-plane bending
of the N-H bond,
characteristic of

secondary amines.
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Experimental Protocol: FT-IR Spectroscopy

o Sample Preparation (Neat Liquid): As 2-Ethylmorpholine is a liquid at room temperature,
the simplest method is to prepare a thin film. Place one drop of the neat liquid between two
polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

 Instrumentation: Place the salt plates in the sample holder of an FT-IR spectrometer.

o Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm~1. Co-add
a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

o Background Correction: A background spectrum of the empty spectrometer should be
recorded prior to the sample scan and automatically subtracted by the instrument software.

o Data Analysis: Identify and label the wavenumbers of the major absorption peaks and
compare them to correlation tables to confirm the presence of the expected functional
groups.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and the fragmentation pattern of the molecule, which serves as a structural fingerprint.

Predicted Fragmentation Analysis

The molecular ion (M*) for 2-Ethylmorpholine will appear at a mass-to-charge ratio (m/z) of
115, corresponding to its nominal molecular weight. The fragmentation is primarily driven by
the stabilization of the resulting cation through the lone pair of electrons on the nitrogen atom.

[8]

The most significant fragmentation pathway is predicted to be alpha-cleavage, which involves
the loss of the largest possible radical from the carbon adjacent to the nitrogen. In this case,
this is the ethyl group.
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Predicted EI-MS Fragmentation of 2-Ethylmorpholine

Loss of Ethyl Radical
(a-cleavage)
- C2Hs (Predicted Base Peak)

- 29 amu [CaHsNOJ*

m/z = 86

Alternative Fragmentations

[C2Hs]*
2-Ethylmorpholine / m/z = 29
(CeH13NO)
[M]* % Loss of CsHeO
m/z = 115 H (Ring Cleavage)
B [CsH/N]*
m/z = 57
M- H]*
m/z =114
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 2-Ethylmorpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591529#spectroscopic-data-of-2-ethylmorpholine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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